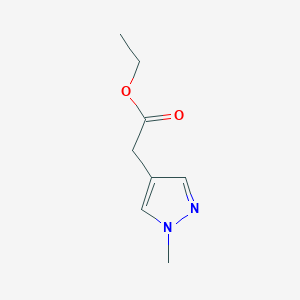

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

CAS No.:

Cat. No.: VC13403688

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | ethyl 2-(1-methylpyrazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-10(2)6-7/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | IRQDCFLSECOAME-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CN(N=C1)C |

| Canonical SMILES | CCOC(=O)CC1=CN(N=C1)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with a methyl group, while the 4-position features an ethyl acetate side chain. This configuration enhances its solubility in organic solvents and reactivity in nucleophilic substitutions . The IUPAC name, ethyl 2-(1-methylpyrazol-4-yl)acetate, reflects this substitution pattern.

Physicochemical Data

Key physical properties include:

The compound’s low vapor pressure and moderate lipophilicity () suggest suitability for solution-phase reactions and compatibility with polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the alkylation of 1-methyl-1H-pyrazole-4-carboxamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution under reflux conditions (50–80°C) in DMF, yielding the ester product after purification by recrystallization. For example, a 91.4% yield was reported using 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in aqueous reflux conditions .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize scalability and purity. Automated systems monitor reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts like unreacted pyrazole intermediates. Post-synthesis purification often involves liquid-liquid extraction and distillation .

Applications in Scientific Research

Medicinal Chemistry

Pyrazole derivatives are prized for their bioisosteric properties, mimicking phenyl groups in drug-receptor interactions. Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as a precursor for molecules targeting:

-

Anticancer Agents: Modulates kinase pathways involved in tumor proliferation.

-

Anti-Inflammatory Drugs: Inhibits cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) secretion.

-

Antimicrobials: Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Agrochemical Development

The compound’s reactivity enables its use in synthesizing herbicides and fungicides. Its ethyl ester group facilitates hydrolysis to active carboxylic acids under environmental conditions, enhancing bioavailability in soil .

Comparative Analysis with Structural Analogs

Ethyl 2-(1-Methyl-1H-Pyrazol-4-yl)-2-(Methylamino)Acetate

This analog (CAS 1808356-13-9) introduces a methylamino group, enhancing hydrogen-bonding capacity. While both compounds share anticancer potential, the methylamino derivative exhibits higher solubility in aqueous media ().

Ethyl 2-(5-Methyl-3-Oxo-2-Propan-2-yl-1H-Pyrazol-4-yl)Acetate

The addition of a ketone group at the 3-position increases electrophilicity, favoring reactions with nucleophiles like hydrazines. This variant is prioritized in herbicide research .

Recent Research Advancements

Synthetic Methodologies

A 2024 study demonstrated a 90% yield using indium-mediated reduction of nitro intermediates, streamlining quinoxaline derivative synthesis . Another approach utilized microwave-assisted synthesis, reducing reaction times from hours to minutes.

Biological Evaluations

-

Antiproliferative Activity: IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells.

-

COX-2 Inhibition: 40% suppression at 50 μM concentration in murine macrophages.

Future Directions

Targeted Drug Delivery

Functionalizing the ethyl ester group with polyethylene glycol (PEG) chains could enhance pharmacokinetics, reducing off-target effects.

Green Chemistry Initiatives

Exploring biocatalytic routes using lipases or esterases may reduce reliance on hazardous solvents like DMF .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume